molecular formula C11H12BrFO2 B6290968 Isopropyl 5-bromo-2-fluoro-3-methylbenzoate CAS No. 2432849-10-8

Isopropyl 5-bromo-2-fluoro-3-methylbenzoate

Cat. No.: B6290968
CAS No.: 2432849-10-8
M. Wt: 275.11 g/mol
InChI Key: FXNXZNWKQXSOGM-UHFFFAOYSA-N
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Description

Isopropyl 5-bromo-2-fluoro-3-methylbenzoate is a chemical compound with the molecular formula C11H12BrFO2 and a molecular weight of 275.12 g/mol . It is characterized by the presence of bromine, fluorine, and methyl groups attached to a benzoate structure, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 5-bromo-2-fluoro-3-methylbenzoate typically involves the esterification of 5-bromo-2-fluoro-3-methylbenzoic acid with isopropanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 5-bromo-2-fluoro-3-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isopropyl 5-bromo-2-fluoro-3-methylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Isopropyl 5-bromo-2-fluoro-3-methylbenzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and fluorine atoms can participate in halogen bonding, which can influence molecular recognition and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • Isopropyl 5-bromo-2-chloro-3-methylbenzoate
  • Isopropyl 5-bromo-2-fluoro-4-methylbenzoate
  • Isopropyl 5-bromo-2-fluoro-3-ethylbenzoate

Uniqueness

Isopropyl 5-bromo-2-fluoro-3-methylbenzoate is unique due to the specific arrangement of bromine, fluorine, and methyl groups on the benzoate structure. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

propan-2-yl 5-bromo-2-fluoro-3-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFO2/c1-6(2)15-11(14)9-5-8(12)4-7(3)10(9)13/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXNXZNWKQXSOGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C(=O)OC(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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